(2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
(2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound belonging to the class of benzopyrans. This compound is characterized by the presence of a chlorophenyl group and a dihydrobenzopyran moiety. It is of interest in various fields due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and a suitable dihydrobenzopyran precursor.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with the dihydrobenzopyran precursor in the presence of a base, such as sodium hydroxide, to form the desired product.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the (2R,4R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient chiral resolution methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various substituents on the chlorophenyl group.
Scientific Research Applications
(2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-2-(4-Methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol
- (2R,4R)-2-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol
- (2R,4R)-2-(4-Bromophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Uniqueness
(2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
60313-84-0 |
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Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
(2R,4R)-2-(4-chlorophenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C15H13ClO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,17H,9H2/t13-,15-/m1/s1 |
InChI Key |
ANMJLLKPZCEAMJ-UKRRQHHQSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@H]1C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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